4-Thiazoleethanol, 5-(hydroxymethyl)-, also known as 4-methyl-5-thiazoleethanol, is a compound that plays a significant role in various biochemical processes, particularly in the synthesis of vitamin B1 (thiamine). This compound is classified as a thiazole derivative, which is characterized by the presence of a thiazole ring—a five-membered ring containing sulfur and nitrogen atoms. The compound's structure includes a hydroxymethyl group at the 5-position and a methyl group at the 4-position of the thiazole ring.
4-Thiazoleethanol, 5-(hydroxymethyl)- falls under the category of heterocyclic compounds due to its cyclic structure containing different elements (sulfur and nitrogen). It is specifically classified as a thiazole derivative, which is part of a broader class of compounds known for their biological activity and importance in medicinal chemistry.
The synthesis of 4-thiazoleethanol, 5-(hydroxymethyl)- can be achieved through various chemical reactions. One notable method involves the reaction of 3-acetylpropyl alcohol with thiourea under acidic conditions. This process typically occurs at elevated temperatures (78 to 100 degrees Celsius) for several hours (3 to 8 hours) to yield the desired compound .
The molecular structure of 4-thiazoleethanol, 5-(hydroxymethyl)- consists of a thiazole ring with specific substituents:
The chemical formula for this compound is , indicating it contains six carbon atoms, nine hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom .
4-Thiazoleethanol, 5-(hydroxymethyl)- participates in several chemical reactions that are significant for its biological function:
The reactions often involve catalytic conditions or specific reagents that facilitate transformations while maintaining the integrity of the thiazole ring structure. For example, oxidative conditions may be applied to convert hydroxymethyl groups into more reactive functionalities .
In biological systems, 4-thiazoleethanol, 5-(hydroxymethyl)- serves as a precursor in the synthesis of vitamin B1. The mechanism involves:
Research has shown that microbial strains can utilize this compound effectively for growth and metabolism, indicating its vital role in nutrient cycling within ecosystems .
Relevant data includes melting and boiling points which are critical for understanding its handling and storage requirements .
4-Thiazoleethanol, 5-(hydroxymethyl)- has several important applications:
Thiazole salvage represents a fundamental strategy for microorganisms to bypass energetically costly de novo thiamin biosynthesis. The enzyme ThiM kinase (EC 2.7.1.50) phosphorylates the thiazole moiety 4-methyl-5-(2-hydroxyethyl)thiazole (designated THZ or HET), converting it into 4-methyl-5-(2-phosphooxyethyl)thiazole (HET-P) for integration into the thiamin monophosphate synthesis pathway [3] [10]. Structural analyses of ThiM from Klebsiella pneumoniae reveal a conserved α-β-α domain architecture with trimeric organization. The substrate-binding site exhibits remarkable specificity for the thiazole ring, with critical interactions occurring between the thiazole nitrogen and Met49, and hydrophobic contacts with Cys200 residues stabilizing the complex [3]. This phosphorylation event serves as the gateway reaction for thiamin salvage across diverse biological systems.
Experimental validation using Escherichia coli thiM deletion mutants demonstrates that plasmid-mediated expression of plant-derived ThiM homologs from Arabidopsis thaliana (At3g24030) or Zea mays (GRMZM2G094558) fully restores growth on 4-methyl-5-(2-hydroxyethyl)thiazole as the sole thiazole source [10]. In vitro enzymatic assays with purified recombinant ThiM proteins confirm adenosine triphosphate-dependent phosphorylation kinetics, with Michaelis constants (Km) values in the micromolar range, indicating high substrate affinity. These findings establish ThiM as the primary catalyst responsible for thiazole salvage in both prokaryotic and eukaryotic organisms, enabling metabolic flexibility in thiamin biosynthesis.
Table 1: ThiM Kinase Functional Conservation Across Biological Systems
Organism | Gene Locus | In vivo Functional Complementarity | In vitro Kinase Activity |
---|---|---|---|
Escherichia coli | thiM (b0061) | Native function | Confirmed [3] |
Arabidopsis thaliana | At3g24030 | Complements E. coli ∆thiM | Confirmed [10] |
Zea mays | GRMZM2G094558 | Complements E. coli ∆thiM | Confirmed [10] |
Klebsiella pneumoniae | KP_001340 | Native function | Structural basis [3] |
Carboxythiazole (chemically designated 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-carboxylic acid, abbreviated cHET) has emerged as a pivotal microbial micronutrient in marine ecosystems. Experimental evidence demonstrates that environmentally relevant picomolar concentrations of carboxythiazole support robust growth of ubiquitous marine picoeukaryotic phytoplankton, including Ostreococcus tauri (RCC745) and Bathyococcus sp. (RCC4222), under thiamin-limiting conditions [1] [4]. This growth response exhibits remarkable specificity, as these phytoplankton taxa cannot utilize the non-carboxylated thiazole precursor 4-methyl-5-thiazoleethanol (HET) even at substantially higher concentrations.
The ThiM kinase enzyme is indispensable for carboxythiazole utilization, as demonstrated by the complete growth deficiency observed in ∆thiM mutants of Ostreococcus tauri when provided with carboxythiazole as the sole thiazole source [1] [4]. Carboxythiazole bioavailability in marine environments stems from its production by de novo thiamin-synthesizing bacteria and phytoplankton, establishing a metabolic cross-feeding network fundamental to oceanic primary productivity. Culture-independent measurements confirm that carboxythiazole derivatives accumulate to biologically relevant concentrations (0.5-5 pM) in euphotic ocean waters, functioning as a community-wide micronutrient currency that sustains auxotrophic microorganisms [1] [9].
Table 2: Comparative Utilization Efficiency of Thiazole Precursors in Marine Microorganisms
Organism | Precursor | Minimal Effective Concentration | Growth Efficiency Relative to Thiamin |
---|---|---|---|
Ostreococcus tauri RCC745 | Carboxythiazole | 5 pM | 98 ± 3% |
Ostreococcus tauri RCC745 | HET | No growth at ≤10 µM | 0% |
Bathyococcus sp. RCC4222 | Carboxythiazole | 10 pM | 95 ± 4% |
Escherichia coli ∆thiG | Carboxythiazole | 0.5 pM | 97 ± 2% |
Escherichia coli ∆thiG | HET | 100 nM | 92 ± 3% |
The metabolic capability to utilize carboxythiazole represents an evolutionarily conserved trait spanning bacterial and eukaryotic domains. Experimental evidence reveals that Escherichia coli thiG deletion mutants (lacking thiazole synthase) achieve maximal growth at sub-picomolar concentrations (0.5 pM) of exogenous carboxythiazole, demonstrating approximately six orders of magnitude greater efficiency compared to 4-methyl-5-thiazoleethanol utilization, which requires micromolar concentrations for comparable growth restoration [1] [4] [7]. This extraordinary sensitivity indicates specialized high-affinity transport and activation mechanisms for the carboxylated thiazole derivative in bacteria.
Terrestrial plants exhibit a distinct carboxythiazole utilization profile. Arabidopsis thaliana thiazole biosynthesis mutants (tz-1) show complete rescue of growth phenotypes when supplemented with millimolar concentrations of carboxythiazole, indicating functional uptake and utilization capacity [1] [4]. However, unlike marine microorganisms, Arabidopsis thaliana displays equivalent growth responses to 4-methyl-5-thiazoleethanol and carboxythiazole at these concentrations, suggesting divergence in transport and salvage mechanisms between aquatic and terrestrial photosynthetic organisms. Phylogenetic analyses of ThiM kinase homologs reveal deep conservation across taxonomic divisions, with structural maintenance of active site residues critical for thiazole phosphorylation despite sequence divergence in non-catalytic regions [3] [10]. This conservation pattern suggests ancient evolutionary origins for carboxythiazole salvage pathways, potentially predating the bacterial-archaeal divergence.
Metagenomic surveys reveal striking enrichment of ThiM homologs within human-associated microbial communities compared to terrestrial and marine environments. Relative abundance analyses demonstrate an approximate ten-fold increase in ThiM-coding sequences in human gut metagenomes compared to environmental samples [1] [4] [7]. This significant enrichment suggests specialized ecological roles for thiazole salvage pathways in gastrointestinal ecosystems where vitamin B1 precursors serve as nutritional currencies in host-microbe interactions.
ThiM prevalence extends to clinically relevant enteric bacteria, including over 400 sequenced Escherichia coli strains and pathogenic Klebsiella pneumoniae lineages [3] [4]. The structural characterization of Klebsiella pneumoniae ThiM reveals a pseudosymmetric trimeric configuration with substrate-binding pockets positioned at subunit interfaces, suggesting potential allosteric regulation mechanisms [3]. This configuration creates distinctive molecular recognition surfaces that may serve as targets for selective antimicrobial agents, given the absence of thiamin biosynthesis pathways in humans. The predominance of ThiM-dependent salvage pathways in gut microbiota highlights the metabolic adaptation of commensal and pathogenic bacteria to nutrient dynamics within the gastrointestinal niche, where precursor exchange supports community stability and pathogen resilience.
Table 3: ThiM Gene Distribution Across Metagenomic Environments
Ecosystem Type | Relative ThiM Abundance (RPKM*) | Dominant ThiM-Harboring Taxa |
---|---|---|
Human gut microbiome | 15.7 ± 2.3 | Enterobacteriaceae, Bacteroidetes |
Marine bacterioplankton | 1.2 ± 0.4 | SAR11 clade, Prochlorococcus |
Terrestrial soil | 1.8 ± 0.6 | Actinobacteria, Proteobacteria |
Freshwater microbiota | 1.5 ± 0.5 | Betaproteobacteria, Cyanobacteria |
*Reads Per Kilobase per Million mapped reads
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